molecular formula C44H51F3N3O15P B12373466 Glucocorticoid receptor agonist-1 phosphate Gly-Glu (TFA)

Glucocorticoid receptor agonist-1 phosphate Gly-Glu (TFA)

Cat. No.: B12373466
M. Wt: 949.9 g/mol
InChI Key: NOBUOSRJAGZZDD-JQUJFOOXSA-N
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Description

Glucocorticoid receptor agonist-1 phosphate Gly-Glu (TFA) is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is designed to facilitate the targeted delivery of drugs to specific cells, enhancing the efficacy and reducing the side effects of therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glucocorticoid receptor agonist-1 phosphate Gly-Glu (TFA) involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated equipment to ensure consistency and purity. The process includes stringent quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Glucocorticoid receptor agonist-1 phosphate Gly-Glu (TFA) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products

The major products formed from these reactions are typically intermediates used in the synthesis of antibody-drug conjugates. These intermediates are then further processed to create the final therapeutic agents .

Scientific Research Applications

Glucocorticoid receptor agonist-1 phosphate Gly-Glu (TFA) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Glucocorticoid receptor agonist-1 phosphate Gly-Glu (TFA) involves its role as a cleavable linker. It facilitates the targeted delivery of drugs by binding to specific receptors on the surface of target cells. Once bound, the linker is cleaved, releasing the drug into the target cell. This process enhances the efficacy of the drug and reduces its side effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glucocorticoid receptor agonist-1 phosphate Gly-Glu (TFA) is unique due to its specific chemical structure, which allows for efficient cleavage and targeted drug delivery. Its design enhances the stability and efficacy of the final therapeutic agents .

Properties

Molecular Formula

C44H51F3N3O15P

Molecular Weight

949.9 g/mol

IUPAC Name

(4S)-4-[(2-aminoacetyl)amino]-5-[3-[[4-[(1S,2S,4R,6R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-8-(2-phosphonooxyacetyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-6-yl]phenyl]methyl]anilino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C42H50N3O13P.C2HF3O2/c1-40-15-14-28(46)18-26(40)10-11-29-30-19-34-42(33(48)22-56-59(53,54)55,41(30,2)20-32(47)37(29)40)58-39(57-34)25-8-6-23(7-9-25)16-24-4-3-5-27(17-24)44-38(52)31(12-13-36(50)51)45-35(49)21-43;3-2(4,5)1(6)7/h3-9,14-15,17-18,29-32,34,37,39,47H,10-13,16,19-22,43H2,1-2H3,(H,44,52)(H,45,49)(H,50,51)(H2,53,54,55);(H,6,7)/t29-,30-,31-,32-,34+,37+,39+,40-,41-,42+;/m0./s1

InChI Key

NOBUOSRJAGZZDD-JQUJFOOXSA-N

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(O[C@@H](O4)C5=CC=C(C=C5)CC6=CC(=CC=C6)NC(=O)[C@H](CCC(=O)O)NC(=O)CN)C(=O)COP(=O)(O)O)CCC7=CC(=O)C=C[C@]37C)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC12CC(C3C(C1CC4C2(OC(O4)C5=CC=C(C=C5)CC6=CC(=CC=C6)NC(=O)C(CCC(=O)O)NC(=O)CN)C(=O)COP(=O)(O)O)CCC7=CC(=O)C=CC37C)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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